molecular formula C23H20N2O4 B11981275 4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 303086-24-0

4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11981275
CAS No.: 303086-24-0
M. Wt: 388.4 g/mol
InChI Key: VRVJBIGTYGREEP-BUVRLJJBSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, NH3) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 2-Methoxy-4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Uniqueness

4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific structural features, such as the presence of the 3-methylphenoxy and carbohydrazonoyl groups. These structural elements confer distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

CAS No.

303086-24-0

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H20N2O4/c1-17-6-5-9-21(14-17)28-16-22(26)25-24-15-18-10-12-20(13-11-18)29-23(27)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,25,26)/b24-15+

InChI Key

VRVJBIGTYGREEP-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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